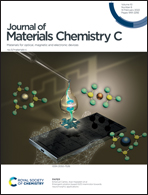Oxidative chemical vapor deposition for synthesis and processing of conjugated polymers: a critical review
Journal of Materials Chemistry C Pub Date: 2023-08-16 DOI: 10.1039/D3TC01614E
Abstract
Oxidative chemical vapor deposition (oCVD) has developed progressively in the last two decades as a solvent-free (or dry) methodology for synthesis and thin film deposition of conjugated polymers. This method has offered new opportunities beyond traditional solution processing methods in the research of these materials. It is crucial to have a clear understanding of the differences between the solvent-free vs. solvent-based methodologies for synthesis and thin film deposition of conjugated polymers. Herein, the strengths and limitations of each procedure are compared in order to provide guidelines for future research and development. This review systematically approaches this comparison by first characterizing the thin films in terms of their chemical and physical properties. Then, the interfacial properties of a conjugated polymer thin film with the underlying substrate are critically compared when two different processing methods are exploited. Finally, the effect of the substrate on the coating properties and performance is reviewed.

Recommended Literature
- [1] Can the study of self-assembly in solution lead to a good model for the nucleation pathway? The case of tolfenamic acid.†
- [2] Characterization and humidity properties of MgAl2O4 powders synthesized in a mixed salt composed of KOH and KCl
- [3] Cancer stem cell-targeted bio-imaging and chemotherapeutic perspective
- [4] CaCO3/Chitin hybrids: recombinant acidic peptides based on a peptide extracted from the exoskeleton of a crayfish controls the structures of the hybrids†
- [5] Blue-green emitting cationic iridium complexes with 1,3,4-oxadiazole cyclometallating ligands: synthesis, photophysical and electrochemical properties, theoretical investigation and electroluminescent devices†
- [6] Buried treasure: biosynthesis, structures and applications of cyclic peptides hidden in seed storage albumins
- [7] C6h-Hexa-azahexaborine, [(CH)BN]6: structure and magnetic properties of a proposed 18-electron aromatic ring
- [8] Blue thermally activated delayed fluorescence emitters with a δ-pyridoindole donor moiety†
- [9] Borane and alane reductions of bulky N,N′-diaryl-1,3-diimines: structural characterization of products and intermediates in the diastereoselective synthesis of 1,3-diamines†
- [10] Calix[4]semitube diquinone: a potassium selective redox-active ionophore

Journal Name:Journal of Materials Chemistry C
research_products
-
CAS no.: 99967-32-5
-
CAS no.: 932-96-7









